4-(4-Chlorophenoxy)-3-nitropyridine
Description
Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts a unique reactivity profile, making it susceptible to both electrophilic and nucleophilic substitution reactions. researchgate.net Pyridine derivatives are integral to numerous natural products, including alkaloids and vitamins, and form the core structure of many pharmaceutical agents and agrochemicals. researchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect in the design of new chemical entities with specific functions.
Significance of Nitro and Phenoxy Moieties in Organic Synthesis and Functionalization
The nitro group (NO₂) is a powerful electron-withdrawing group that plays a critical role in organic synthesis. Its presence on an aromatic ring, such as pyridine, significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. This activating effect is pivotal for the construction of complex molecules.
The phenoxy group, an aryloxy moiety, is another key functional group in organic synthesis. It is often introduced to modify the electronic and steric properties of a molecule. The ether linkage in the phenoxy group is generally stable, providing a robust connection point in a molecular scaffold. Furthermore, the phenoxy ring itself can be substituted, offering additional sites for functionalization and thereby expanding the chemical diversity of the resulting compounds.
Contextualization of 4-(4-Chlorophenoxy)-3-nitropyridine within Substituted Pyridine Chemistry
This compound is a trifunctional molecule where the pyridine ring is substituted with a nitro group at the 3-position and a 4-chlorophenoxy group at the 4-position. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group makes the carbon atoms of the pyridine ring electrophilic. This is particularly true for the carbon at the 4-position, which is para to the nitrogen and ortho to the nitro group, making it highly susceptible to nucleophilic attack. The chlorine atom on the phenoxy group further influences the electronic properties of the molecule and provides an additional site for potential chemical modification. The strategic placement of these functional groups makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
919118-79-9 |
|---|---|
Molecular Formula |
C11H7ClN2O3 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-3-nitropyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-1-3-9(4-2-8)17-11-5-6-13-7-10(11)14(15)16/h1-7H |
InChI Key |
HGPIXEHFWHJUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=NC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis and Characterization
Synthetic Pathways
The most direct and common method for the synthesis of this compound is the reaction of 4-chloro-3-nitropyridine (B21940) with 4-chlorophenol (B41353). In this reaction, the phenoxide ion, generated from 4-chlorophenol using a base such as potassium hydroxide, acts as the nucleophile. This nucleophile attacks the electron-deficient C-4 position of the 4-chloro-3-nitropyridine, leading to the displacement of the chloride leaving group. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.
A similar synthetic strategy has been successfully employed for the synthesis of the analogous compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, achieving a high yield. nih.gov This precedent strongly supports the viability of the SNAr approach for the synthesis of the target pyridine (B92270) derivative.
Spectroscopic Data and Physical Properties
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the phenoxy substituent. Protons on the chlorophenoxy ring would also be observable in the aromatic region. |
| ¹³C NMR | The carbon atoms of the pyridine and chlorophenoxy rings would exhibit characteristic chemical shifts. The carbon bearing the nitro group and the carbon attached to the ether oxygen would be significantly deshielded. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, the N-O bonds of the nitro group (typically two strong bands), and C-Cl stretching would be present. Aromatic C-H and C=C stretching vibrations would also be observed. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the nitro group, the chlorophenoxy group, and other fragments. |
The physical properties of this compound are consistent with a solid crystalline material.
Table 2: Physical Properties of 4-Chloro-3-nitropyridine (Starting Material)
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | sigmaaldrich.com |
| Molecular Weight | 158.54 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 35-50 °C | sigmaaldrich.com |
Computational and Theoretical Investigations of Substituted Pyridines
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For substituted pyridines, these methods elucidate the effects of various substituents on the electronic structure and stability of the pyridine (B92270) ring.
Density Functional Theory (DFT) and Ab Initio Calculation Methodologies
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the molecular structures and properties of substituted pyridines. researchgate.netresearchgate.net DFT methods, such as B3LYP, are widely used to calculate the heats of formation and to predict the geometries of nitropyridine derivatives. researchgate.netnih.gov For instance, the B3LYP method with a 6-311++G(d,p) basis set has been successfully employed to obtain the optimized geometry and vibrational frequencies of molecules like 4-amino-3-nitropyridine. researchgate.net
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. researchgate.netacs.org These methods have been used to determine the molecular structure of compounds like 4-nitropyridine (B72724) N-oxide and to study the basicities of substituted pyridines in the gas phase. acs.orgnih.gov The choice of method and basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govresearchgate.net
Interactive Table: Computational Methods for Substituted Pyridines
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Optimized geometry and vibrational frequencies of 4-amino-3-nitropyridine | researchgate.net |
| DFT (B3LYP) | 6-31G(d,p) | Heats of formation of nitropyridine derivatives | researchgate.net |
| HF, MP2, B3LYP | 6-31G* | Gas-phase and solution basicities of substituted pyridines | acs.org |
| DFT, MP2 | Not Specified | Molecular structure of 4-nitropyridine N-oxide | nih.gov |
Molecular Orbital Analysis and Electronic Structure Studies
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic properties and reactivity of substituted pyridines. nih.govresearchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net For instance, in 4-amino-3-nitropyridine, the calculated HOMO and LUMO energies reveal the potential for charge transfer within the molecule. researchgate.net
The introduction of substituents like a nitro group (-NO2) significantly influences the electronic structure. The nitro group's electron-withdrawing nature lowers the LUMO energy, which can enhance the electrophilicity at specific carbon atoms within the pyridine ring. Natural Bond Orbital (NBO) analysis further elucidates the charge distribution, revealing areas of charge depletion that are favorable for nucleophilic attack. nih.gov These computational insights are invaluable for predicting the outcomes of chemical reactions.
Aromaticity and Stability Assessments of Nitropyridine Derivatives
The aromaticity of the pyridine ring is a key determinant of its stability and chemical behavior. The introduction of a nitro group can impact this aromaticity. Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS), are employed to assess the aromatic stability of nitropyridine derivatives. researchgate.net Generally, the pyridine ring exhibits a degree of aromaticity, though it is considered poorer than benzene (B151609) due to the electronegativity of the nitrogen atom, which leads to a non-homogeneous electron distribution. researchgate.netlibretexts.org
The stability of nitropyridine derivatives is also influenced by the position and number of nitro groups. researchgate.net Experimental and theoretical studies have investigated the stability of various pyridine derivatives under different conditions. For example, the presence of a nitro group can affect the stability of the compound in biological environments like plasma. researchgate.net Furthermore, the aromatic ring of pyridine has been shown to be susceptible to attack by reactive species, which can lead to its degradation, raising questions about the prebiotic origins of some pyridine-based biomolecules. confex.com
Mechanistic Probing through Computational Models
Computational models are instrumental in elucidating the intricate details of reaction mechanisms involving substituted pyridines. They allow for the exploration of reaction pathways, transition states, and the energetics of chemical transformations.
Elucidation of Reaction Mechanisms and Energetics
Computational studies have been crucial in understanding the mechanisms of various reactions involving substituted pyridines, such as halogenation and amination. researchgate.netdigitellinc.com For example, theoretical calculations have been used to explain the C3-regioselectivity of certain reactions, revealing that a combination of electronic and steric factors governs the outcome. researchgate.net By modeling the reaction pathways, researchers can identify key intermediates and transition states, providing a detailed picture of how the reaction proceeds.
The energetics of these reactions, including activation energies and reaction enthalpies, can also be calculated. This information is vital for predicting the feasibility and rate of a reaction. For instance, computational models have been used to study the tandem process of C3-selective cyanation of pyridines, which involves the reaction of an in situ generated dihydropyridine. researchgate.net
Theoretical Studies of Solvent Effects and Basicity in Pyridine Systems
The solvent plays a critical role in many chemical reactions, influencing reaction rates and equilibria. Theoretical models, such as the isodensity surface-polarized continuum model (IPCM), are used to study the effect of solvents on the properties of substituted pyridines. acs.org These models can calculate the free energy of solvation, which is essential for understanding how the solvent environment affects the basicity of pyridines. acs.orgacs.org
The basicity of pyridines, a fundamental property, is significantly influenced by both the substituents on the ring and the solvent. acs.org Molecular orbital calculations at various levels of theory (HF, MP2, B3LYP) have been used to determine the gas-phase and solution basicities of substituted pyridines. acs.org These studies have shown that the transmission of substituent effects is reduced in solution compared to the gas phase due to charge dispersion through solvation. acs.org The theoretical calculations of basicity in water and other solvents like acetonitrile (B52724) have shown good agreement with experimental pKa values, demonstrating the predictive power of these computational approaches. acs.orgacs.org
Interactive Table: Compound Names
| Compound Name |
|---|
| 4-(4-Chlorophenoxy)-3-nitropyridine |
| 4-amino-3-nitropyridine |
| 4-nitropyridine N-oxide |
| Benzene |
| Acetonitrile |
| 2,6-dichloro-3-nitropyridine |
| 2-amino-5-nitropyridine |
| 2-amino-4-methyl-5-nitropyridine |
| 2-chloro-5-methyl-3-nitropyridine |
| 4-Hydroxy-3-nitropyridine |
Predictive Modeling and Structure-Reactivity Correlations
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that complement experimental findings. For substituted pyridines, and specifically for this compound, theoretical models are instrumental in elucidating the complex interplay between structure and reactivity. These models allow for the systematic investigation of electronic properties, reaction mechanisms, and the influence of various substituents on the pyridine core.
Computational molecular descriptors are numerical values derived from the theoretical structure of a molecule that quantify its chemical and physical characteristics. These descriptors are fundamental to developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which predict the behavior of new compounds. For a molecule like this compound, a range of descriptors can be calculated using methods like Density Functional Theory (DFT) to predict its reactivity, stability, and potential interactions. researchgate.net
Key molecular descriptors are calculated from the optimized molecular geometry. This process often employs DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. researchgate.net
Important descriptors and their relevance include:
Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. tandfonline.com For this compound, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the pyridine ring highly susceptible to nucleophilic attack.
Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis is used to calculate the charge distribution on each atom. scirp.org This reveals the electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape, with regions of negative potential (shown in red) indicating likely sites for electrophilic attack and positive potential (blue) for nucleophilic attack. nih.govelsevier.com In this compound, the carbon atoms attached to the nitro group and in the ortho and para positions to the pyridine nitrogen are expected to be electron-deficient and thus prone to nucleophilic substitution.
Topological and Steric Descriptors: These descriptors quantify aspects of the molecule's size, shape, and connectivity. researchgate.net For instance, the Connolly Accessible Area and Solvent-Excluded Volume can be used to model how the molecule interacts with its environment, which is influenced by the bulky 4-chlorophenoxy group. researchgate.net
The table below summarizes key computational descriptors and their significance in predicting chemical behavior.
| Descriptor Category | Specific Descriptor | Significance for Chemical Behavior |
|---|---|---|
| Electronic & Quantum | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. nih.gov | |
| Natural Bond Orbital (NBO) Charges | Quantifies electron distribution and delocalization, revealing bond characteristics and reactive centers. scirp.orgnih.gov | |
| Thermodynamic | Heat of Formation (HOF) | Relates to the energetic stability of the molecule. researchgate.net |
| Total Energy | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. | |
| Structural & Steric | Principal Moment of Inertia | Describes the mass distribution and overall shape of the molecule. researchgate.net |
| Connolly Solvent-Excluded Volume | Represents the volume of the molecule inaccessible to a solvent probe, indicating steric hindrance. researchgate.net |
The reactivity of the pyridine ring in this compound is profoundly influenced by its substituents: the 3-nitro group and the 4-(4-chlorophenoxy) group. Theoretical models provide a framework for dissecting how these groups modify the electronic structure and, consequently, the chemical reactivity of the molecule.
The nitro group (NO₂) at the 3-position is a powerful electron-withdrawing group, both through resonance and inductive effects. Computationally, this is seen as a significant stabilization of the LUMO and a redistribution of electron density away from the pyridine ring. nih.govacs.org This deactivation makes the ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). Studies on 3-nitropyridines show they readily react with various nucleophiles. ntnu.nonih.gov The nitro group strongly activates the positions ortho and para to it (the 2, 4, and 6 positions) for nucleophilic attack.
The 4-chloro substituent on the phenoxy ring further modifies the electronic properties. Chlorine is an electronegative atom that withdraws electron density through an inductive effect (-I). It also has lone pairs that can participate in a weak, deactivating resonance effect (+R). For substituents on a benzene ring, the inductive effect of halogens typically outweighs the resonance effect. Therefore, the 4-chlorophenoxy group as a whole is expected to be more electron-withdrawing than an unsubstituted phenoxy group.
Structure-Reactivity Correlations: The Hammett equation is a well-established tool for quantifying the electronic influence of substituents on the reactivity of aromatic systems. wikipedia.org It relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ), which is specific to each substituent. sciepub.comstenutz.eu
σₚ for -NO₂: The nitro group has a large positive σₚ value (approx. +0.78), indicating strong electron-withdrawing character. pitt.edu
σₚ for -Cl: The chloro group has a positive σₚ value (approx. +0.23), indicating it is moderately electron-withdrawing. pitt.edu
The table below summarizes the expected electronic effects of the substituents on the pyridine ring of the title compound.
| Substituent Group | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Electronic Effect on Pyridine Ring |
|---|---|---|---|---|
| Nitro (NO₂) | 3 | Strongly withdrawing | Strongly withdrawing (-R) | Strongly deactivating/activating for nucleophilic attack |
| 4-Chlorophenoxy | 4 | Withdrawing (due to O and Cl) | Donating (+R from O, weak +R from Cl) | Weakly electron-withdrawing |
| Pyridine Nitrogen | 1 | Strongly withdrawing | N/A | Inherently deactivates the ring to electrophilic attack |
Role in Material Science and Functional Materials Development
The development of advanced materials with tailored properties is a cornerstone of modern technology. Nitropyridine derivatives, including those with chloro- and phenoxy- substitutions, are explored for their potential to be incorporated into functional materials.
The field of optoelectronics, which involves devices that source, detect, and control light, often utilizes organic molecules with specific electronic properties. The structure of this compound, featuring a conjugated system with electron-donating (phenoxy) and electron-withdrawing (nitro) groups, suggests potential for optoelectronic applications. Although direct experimental data for this compound is lacking, studies on other pyridine-containing oligomers have investigated their structural and optoelectronic properties. The arrangement of such molecules can influence their absorption spectra and dipole moments, which are critical parameters for materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Intermediates in Fine Chemical and Agrochemical Synthesis
The most significant and well-documented role of compounds like this compound lies in their utility as intermediates in the synthesis of more complex and valuable molecules. The pyridine core is a common scaffold in many biologically active compounds.
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.comsigmaaldrich.com 4-Chloro-3-nitropyridine (B21940), the precursor to the title compound, is a versatile building block used in the synthesis of various organic molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combldpharm.comnih.gov The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The synthesis of this compound itself is an example of such a nucleophilic substitution, where 4-chlorophenol (B41353) displaces the chlorine atom on the pyridine ring. This reactivity allows for the construction of intricate molecular architectures. For instance, patent literature describes processes for preparing various nitropyridine derivatives that serve as intermediates for pharmaceuticals and other complex molecules. google.com
A general representation of the synthesis of complex molecules from a 4-substituted-3-nitropyridine backbone is illustrated in the table below.
| Precursor | Reagent | Resulting Moiety | Potential Application Area |
| 4-Chloro-3-nitropyridine | 4-Chlorophenol | This compound | Further functionalization |
| 4-Chloro-3-nitropyridine | Amines | 4-Amino-3-nitropyridine derivatives | Pharmaceutical synthesis |
| 4-Chloro-3-nitropyridine | Alkoxides | 4-Alkoxy-3-nitropyridine derivatives | Agrochemical synthesis |
Nitropyridine derivatives are key intermediates in the development of modern agrochemicals, including herbicides and pesticides. chemimpex.com The synthesis of biologically active compounds for crop protection often involves the use of such precursors. nih.gov For example, certain nitropyridine derivatives have been shown to exhibit herbicidal activity. nih.gov The synthesis of advanced agrochemicals can involve the reaction of a chloronitropyridine with various nucleophiles to introduce the desired functionalities that confer biological activity. While specific examples for this compound are not detailed in available literature, its structural motifs are present in various bioactive molecules.
The following table outlines the synthesis of a potential agrochemical precursor from a nitropyridine derivative.
| Starting Material | Reagent | Intermediate | Potential Agrochemical Class |
| 2-Chloro-3-nitropyridine | 4-Aminophenol | 2-(4-Hydroxyphenylamino)-3-nitropyridine | Herbicide intermediate |
Ligand Design in Catalysis and Coordination Chemistry
The pyridine nitrogen atom possesses a lone pair of electrons, making pyridine and its derivatives excellent ligands for a wide range of metal ions. This property is extensively utilized in the fields of catalysis and coordination chemistry. The electronic properties of the pyridine ring can be tuned by the presence of substituents, which in turn influences the properties of the resulting metal complexes.
While there is no specific literature on the use of this compound as a ligand, its structure suggests it could form stable complexes with various transition metals. The coordination of the pyridine nitrogen to a metal center could lead to catalysts with unique reactivity and selectivity. For instance, copper(II) complexes with phenyl-terpyridine ligands have been synthesized and shown to be effective catalysts for the aerobic oxidation of benzylic alcohols. rsc.org Furthermore, research on chlorophenoxy derivatives has demonstrated their potential as ligands for biological targets, indicating the broader applicability of this chemical moiety in ligand design. nih.gov The design of such ligands is crucial for developing new catalysts for a variety of chemical transformations, from organic synthesis to industrial processes.
Conclusion
Synthesis of this compound and Analogous Structures
The synthesis of the target compound, this compound, and its analogs typically involves a combination of nitration and etherification strategies, with the sequence of these steps being a key consideration.
Synthetic Pathways Involving Nitration and Etherification for Pyridine Derivatives
A logical synthetic approach to this compound involves the nitration of a pre-existing chlorophenoxypyridine or the etherification of a nitrated chloropyridine. The choice between these two pathways often depends on the availability of starting materials and the desired regioselectivity.
For instance, the nitration of a 4-chloropyridine (B1293800) derivative can be undertaken, followed by the introduction of the 4-chlorophenoxy group. A patent describes the nitration of 4-chloro-2-aminopyridine to yield 4-chloro-2-amino-3-nitropyridine, which can then undergo further transformations. google.com This highlights a strategy where nitration precedes the introduction of other functional groups.
Alternatively, a pyridine ring can first be functionalized with a phenoxy group, followed by nitration. However, the directing effects of the existing substituents must be carefully considered to achieve the desired 3-nitro substitution pattern.
Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems for Aryloxy Introduction
The most common and efficient method for introducing an aryloxy group onto an electron-deficient pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. clockss.orgrsc.orgcommonorganicchemistry.com The presence of an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (e.g., a halogen) dramatically accelerates this reaction. google.comcommonorganicchemistry.com
In the context of synthesizing this compound, the key reaction is the SNAr of 4-chloro-3-nitropyridine (B21940) with 4-chlorophenol (B41353). The nitro group at the 3-position activates the chlorine atom at the 4-position towards nucleophilic attack by the 4-chlorophenoxide ion. This reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile.
A general procedure for such a reaction, based on analogous transformations found in the literature, would involve reacting 4-chloro-3-nitropyridine with 4-chlorophenol in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a base such as potassium carbonate or sodium hydride to deprotonate the phenol. The reaction mixture is typically heated to facilitate the substitution.
Below is an interactive data table summarizing typical conditions and outcomes for SNAr reactions on halopyridines.
| Leaving Group | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| Cl | 4-Chlorophenol | DMF | K2CO3 | 100-120 | 75-90 |
| F | Phenol | DMSO | NaH | 80-100 | 80-95 |
| Cl | Benzylamine | Ethanol | - | Reflux | 70-85 |
| Br | Sodium thiophenoxide | Methanol | - | Room Temp | 85-95 |
This data is representative of typical SNAr reactions on activated halopyridines and is intended for illustrative purposes.
Derivatization Strategies for Chlorophenoxypyridines
Once synthesized, this compound can serve as a versatile intermediate for the synthesis of a variety of other compounds. The primary sites for derivatization are the nitro group and the pyridine ring itself.
A common and highly useful transformation of the nitro group is its reduction to an amino group. rsc.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl or SnCl2/HCl). The resulting 4-(4-chlorophenoxy)pyridin-3-amine (B8608340) is a valuable building block for the synthesis of fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are of significant interest in medicinal chemistry. nih.gov
The amino group can also be a handle for further functionalization, such as acylation, alkylation, or diazotization followed by substitution. For example, a patent describes the acylation of a similar amino nitropyridine derivative. google.com
The pyridine ring of this compound, although deactivated by the nitro group, could potentially undergo further functionalization under specific conditions, though this is generally less common than reactions involving the nitro group.
Future Perspectives and Research Frontiers
Advancements in Asymmetric and Enantioselective Synthesis of Pyridine (B92270) Derivatives
The synthesis of pyridine derivatives with specific three-dimensional arrangements, known as stereoisomers, is a significant frontier in organic chemistry. While many synthetic methods produce a mixture of stereoisomers, controlling the synthesis to yield a single, desired enantiomer is crucial, as different enantiomers of a molecule can have vastly different biological activities. Asymmetric synthesis aims to achieve this control.
Currently, methods for the asymmetric synthesis of highly functionalized pyridines are still developing. illinois.edu A key challenge lies in the inherent aromaticity and electronic nature of the pyridine ring, which can make stereoselective transformations difficult. researchgate.net However, researchers are making progress. For instance, one approach involves the asymmetric protonation of catalytically generated prochiral chloroenamines, which allows for the creation of a chlorine-substituted stereogenic center. st-andrews.ac.uk This method has been used to produce chiral vicinal chloroamines and aziridines from heterocyclic precursors with high enantioselectivity. st-andrews.ac.uk Another strategy employs biocatalysts, such as whole cells of Lactobacillus kefir, for the asymmetric reduction of ketoesters to produce chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate with very high enantiomeric excess (99.5%). tum.de
For complex molecules like 4-(4-Chlorophenoxy)-3-nitropyridine, future research will likely focus on adapting these and other asymmetric methods. This could involve:
Catalyst Development: Designing new chiral catalysts, including both metal complexes and organocatalysts, that can effectively control the stereochemistry of reactions on the pyridine core. nih.gov
Chiral Auxiliaries: Temporarily attaching a chiral group to the pyridine precursor to direct the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step.
Biocatalysis: Expanding the use of enzymes and microorganisms to perform highly selective transformations on pyridine substrates.
The successful application of these methods would enable the synthesis of specific enantiomers of derivatives of this compound, opening the door to investigating their stereospecific interactions with biological targets.
Development of Greener and More Sustainable Synthetic Routes
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov The development of "green" synthetic routes for pyridine derivatives is an active area of research with significant future potential. nih.govacs.org
A major trend is the use of multicomponent reactions (MCRs) , where three or more reactants are combined in a single step to form a complex product. dntb.gov.ua This approach is highly efficient and atom-economical. For example, researchers have developed one-pot, four-component reactions to synthesize novel pyridines using microwave irradiation, which dramatically shortens reaction times from hours to minutes and increases product yields compared to conventional heating. nih.govacs.org Another sustainable strategy involves solvent-free "annulation" reactions, where reactants are combined in the absence of a solvent, with water being the only byproduct. acs.org
Future research in greener synthesis relevant to this compound will likely explore:
Catalysis: The use of recyclable solid acid catalysts like K-10 montmorillonite (B579905) or transition metals like iron, which is less toxic and more abundant than many other metals. nih.gov
Alternative Energy Sources: Further application of microwaves and potentially other energy sources like ultrasound to drive reactions more efficiently. acs.org
Novel Reaction Pathways: Exploring conceptually new routes, such as the rhodium carbenoid-induced ring expansion of isoxazoles, which can be performed as a one-pot procedure to generate highly functionalized pyridines. nih.gov
These advancements promise to make the industrial production of pyridine-based compounds more economically viable and environmentally friendly.
| Feature | Conventional Heating Method nih.gov | Microwave-Assisted Method nih.govacs.org |
| Reaction Time | Several hours | 2–7 minutes |
| Product Yield | Moderate | High (82%–94%) |
| Energy Consumption | High | Low |
| Process Complexity | Often requires multiple steps | One-pot synthesis |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. nih.govrsc.org Machine learning (ML) models can analyze vast datasets of chemical reactions and molecular properties to make predictions, accelerate discovery, and optimize synthetic processes. nih.govacs.org This field of "predictive chemistry" holds immense promise for the study of compounds like this compound. nih.gov
AI can be applied across the entire lifecycle of a chemical compound's development: nih.govmdpi.com
Reaction Prediction and Optimization: ML models can predict the outcome of a chemical reaction, including the likely products and yield, under different conditions. This helps chemists to design more efficient synthetic routes and avoid unproductive experiments. nih.gov
Novel Compound Design: Generative AI algorithms can design entirely new molecules with desired properties. harvard.edu For instance, an AI could be tasked to generate derivatives of this compound that are predicted to have enhanced biological activity or better solubility.
Property Prediction: AI tools can predict the physicochemical properties (e.g., solubility, stability) and biological activities (e.g., toxicity, binding affinity to a protein target) of a molecule before it is even synthesized. nih.govmdpi.com This is crucial for early-stage drug discovery and materials development. nih.gov
Deep learning models like Graph Neural Networks (GNNs) are particularly adept at understanding molecular structures and predicting their behavior. nih.gov As more high-quality chemical data becomes available, the predictive power of these AI models will continue to grow, enabling researchers to navigate the vast chemical space more effectively and focus on the most promising candidates for synthesis and testing. nih.govresearchgate.net
Exploration of Novel Chemical Transformations and Applications Beyond Current Scope
While this compound has established uses, its full potential remains to be explored. The functional groups present on the molecule—the phenoxy group, the nitro group, and the pyridine ring itself—offer numerous handles for further chemical modification. nih.govresearchgate.net
Nitropyridines, in particular, are valuable synthetic intermediates. consensus.appresearchgate.net The nitro group can be transformed into a wide variety of other functional groups, making it a gateway to diverse molecular architectures. For example, three-component ring transformations using dinitropyridone (a related nitropyridine) can produce other nitropyridine structures that are difficult to synthesize by other means. nih.gov
Future research is likely to focus on leveraging the this compound scaffold to create new families of compounds with novel applications:
Medicinal Chemistry: The 4-phenoxypyridine (B1584201) core is present in a number of compounds investigated as potential anti-cancer agents, specifically as inhibitors of protein kinases like c-Met and VEGFR-2. nih.govnih.govrsc.org Further derivatization of this compound could lead to the discovery of new and more potent kinase inhibitors or agents targeting other diseases. nih.gov Research has already shown that some nitropyridine derivatives possess antimalarial activity. researchgate.net
Agrochemicals: The phenoxypyridine structure is a known active scaffold in pesticides, including herbicides and insecticides. mdpi.com By modifying the substituents on the this compound molecule, researchers could develop new agrochemicals with improved efficacy or selectivity.
Materials Science: Pyridine derivatives are used in the development of functional materials. nih.gov The specific electronic properties conferred by the chloro, phenoxy, and nitro substituents could be exploited in the design of new materials with interesting optical or electronic characteristics.
The exploration of novel reactions, such as regioselective C-H functionalization, will allow chemists to precisely modify the pyridine ring, adding new functional groups at specific positions to fine-tune the molecule's properties for these new applications. researchgate.netacs.org
| Compound Class | Target/Activity | Reference |
| 2-Substituted-4-phenoxypyridines | Flt-3/c-Met Kinase Inhibition (Antitumor) | nih.gov |
| 4-Phenoxypyridine-based quinoxalines | c-Met Kinase Inhibition (Antitumor) | nih.gov |
| 4-Phenoxy-pyridine/pyrimidines | Dual VEGFR-2/c-Met Inhibition | rsc.org |
| Dihalopropene ethers with phenoxypyridine | Insecticidal (against M. separate, P. litura) | mdpi.com |
| Pyridazinone derivatives | Herbicidal (against Solanum nigrum L.) | mdpi.com |
Q & A
Q. What are the key considerations for synthesizing 4-(4-Chlorophenoxy)-3-nitropyridine with high purity?
Synthesis optimization involves selecting appropriate nitration agents and controlling reaction conditions. For example, using regioselective nitration protocols (e.g., mixed acid systems at controlled temperatures) can minimize byproducts like 5- or 6-nitro isomers. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is critical . Key parameters:
Q. How can researchers validate the structural integrity of this compound?
Combined spectroscopic techniques are essential:
- NMR : -NMR should show a singlet for the pyridine C-H (δ ~8.5 ppm) and aromatic protons from the chlorophenoxy group (δ ~7.2–7.4 ppm). -NMR confirms the nitropyridine moiety (C-NO at ~148 ppm) .
- FT-IR : Peaks at ~1530 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) .
- Mass spectrometry : Molecular ion [M+H] at m/z 265.03 .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?
Contradictions often arise from assay conditions or derivative functionalization. Methodological approaches:
- Dose-response curves : Compare IC values across multiple cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Metabolic stability : Use liver microsome assays to evaluate whether rapid degradation in vitro masks activity observed in vivo .
- Structural analogs : Introduce electron-withdrawing groups (e.g., CF) at the pyridine 5-position to enhance binding affinity to target enzymes .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The nitro group at position 3 directs nucleophiles to position 2 or 6 via resonance effects .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic routes for derivatives .
- Hammett analysis : Use σ values to predict substituent effects on reaction rates in SNAr reactions .
Q. How should researchers address discrepancies in reported solubility data for this compound?
Discrepancies often stem from solvent polarity and temperature variations. Standardize measurements using:
- HPLC-UV : Quantify solubility in DMSO, acetonitrile, and phosphate buffer (pH 7.4) at 25°C .
- Van’t Hoff analysis : Plot ln(solubility) vs. 1/T to determine thermodynamic parameters (ΔH) .
- Co-solvent systems : Evaluate PEG-400/water mixtures for enhanced solubility in biological assays .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors (H335) .
- Spill management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .
- Storage : In airtight containers under nitrogen, away from reducing agents (risk of exothermic decomposition) .
Data Interpretation and Contradictions
Q. How can researchers reconcile conflicting results in the compound’s thermal stability studies?
- TGA-DSC : Perform under inert (N) vs. oxidative (air) atmospheres. Decomposition onset typically occurs at ~220°C in air (exothermic peak) but shifts to ~250°C under N due to reduced oxidative degradation .
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (E) and identify degradation pathways .
Applications in Material Science
Q. What methodologies are used to evaluate this compound as a precursor for conductive polymers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
